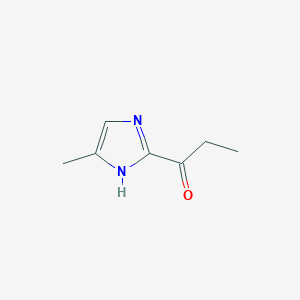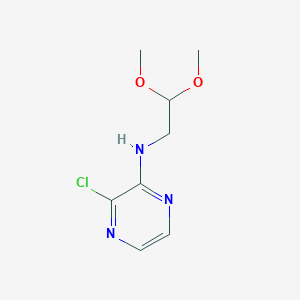![molecular formula C16H26N2O B1429713 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine CAS No. 1432681-59-8](/img/structure/B1429713.png)
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Descripción general
Descripción
The compound “2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine” has a CAS Number of 1432681-59-8 and a molecular weight of 262.4 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H26N2O/c1-13-11-18 (12-14 (13)2)9-10-19-16-5-3-15 (4-6-16)7-8-17/h3-6,13-14H,7-12,17H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 389.8±27.0 °C and a predicted density of 1.000±0.06 g/cm3 . Its pKa is predicted to be 10.03±0.10 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine may be involved in complex chemical synthesis and transformations. For example, studies have detailed the synthesis of ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, which involves the reaction of amines with compounds prepared from related chemical structures, leading to various substituted amino propenoates and other complex molecules (Stanovnik et al., 2005). Similarly, the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of anti-inflammatory drugs, involves the novel synthesis of unstable dimethyl-pyrroles, indicating the role of similar amine compounds in pharmaceutical synthesis (Rádl et al., 2009).
Catalysts in Polymerization and Oligomerization Processes
Compounds with structural similarities to 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine have been employed as ligands in catalyst systems for polymerization and oligomerization processes. Nickel(II) complexes chelated by (amino)pyridine ligands, for example, have been shown to be active catalysts in ethylene oligomerization, indicating potential applications in industrial polymer production (Nyamato et al., 2016).
Enhancing Polymer Properties and Applications
Amine compounds are also involved in the modification of polymers to enhance their properties. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various amine compounds, significantly improving their thermal stability and showing potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[2-(3,4-dimethylpyrrolidin-1-yl)ethoxy]phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-13-11-18(12-14(13)2)9-10-19-16-5-3-15(4-6-16)7-8-17/h3-6,13-14H,7-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSVUAGVDPMDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)CCOC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)









![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)